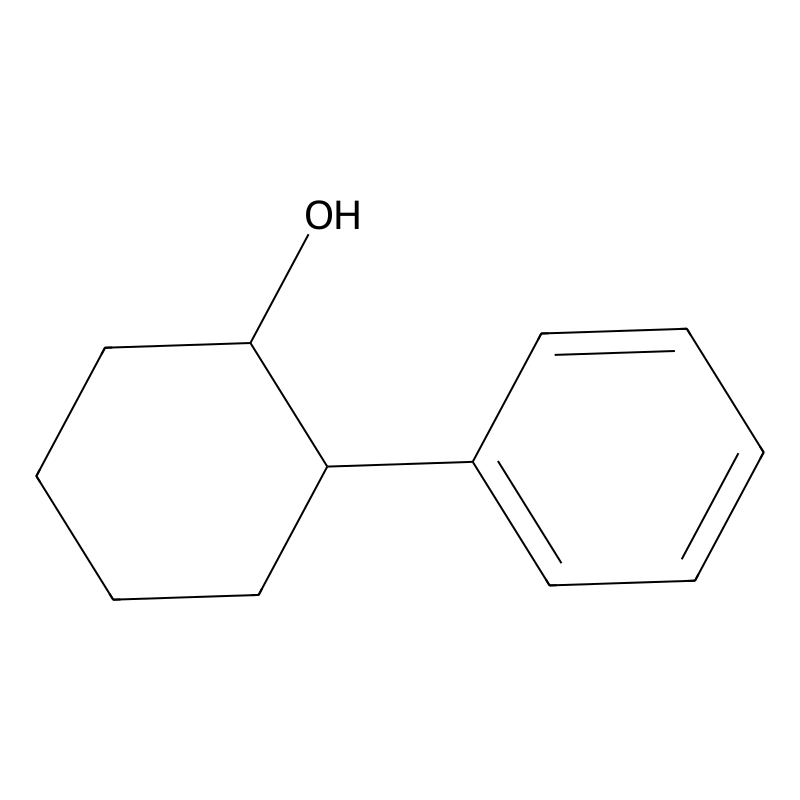2-Phenylcyclohexanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Chiral Precursor
2-PCH exists in two enantiomeric forms, meaning they are mirror images of each other and cannot be superimposed. These forms, designated as (R)- and (S)-2-phenylcyclohexanol, are crucial precursors for the synthesis of various chiral molecules (). Chiral molecules play a vital role in biological processes and drug development, as their specific shapes determine how they interact with other molecules.
The scientific research around 2-PCH focuses on developing efficient methods for synthesizing its enantiopure forms. Several techniques are employed, including Sharpless asymmetric dihydroxylation (AD) and enzymatic resolutions (). These methods allow researchers to obtain specific enantiomers of 2-PCH, which can then be further transformed into a wide range of chiral target molecules.
2-Phenylcyclohexanol is an organic compound with the molecular formula . It exists in two enantiomeric forms, commonly referred to as trans-2-phenylcyclohexanol and cis-2-phenylcyclohexanol. The compound is notable for its use as a chiral auxiliary in organic synthesis, aiding in the production of enantiomerically pure compounds. The structure consists of a cyclohexane ring substituted at one position by a phenyl group and at another by a hydroxyl group, which contributes to its unique properties and reactivity .
2-Phenylcyclohexanol does not possess any inherent biological activity. Its mechanism of action lies in its ability to influence the stereochemical outcome of organic reactions. During a reaction, the bulky phenyl group of the auxiliary interacts with the reacting molecules, creating a preferential environment for the formation of one enantiomer. This selectivity arises from differences in steric interactions between the reactants and the two enantiomeric forms of the auxiliary.
While specific data on the toxicity of 2-Phenylcyclohexanol is limited, it is generally recommended to handle laboratory chemicals with appropriate safety precautions. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood.
Here are some general safety considerations for organic compounds:
- Potential for flammability: Organic compounds with a high carbon content can be flammable. It is advisable to consult safety data sheets (SDS) for specific information on flammability hazards.
- Irritating or corrosive properties: Some organic compounds can irritate or corrode skin and eyes. Refer to SDS for specific precautions.
- Dehydration: Both cis and trans forms can undergo dehydration to yield phenylcyclohexene, often influenced by the stereochemistry of the starting material .
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on reaction conditions.
- Esterification: The alcohol can react with acids to form esters, which are useful in further synthetic applications.
These reactions highlight the compound's versatility in synthetic organic chemistry .
The biological activity of 2-phenylcyclohexanol has been explored primarily in terms of its potential as a chiral auxiliary. Its enantiomers have shown varying degrees of efficacy in catalyzing asymmetric reactions, making them valuable in pharmaceutical synthesis. Additionally, some studies suggest that derivatives of 2-phenylcyclohexanol exhibit antimicrobial properties, although more research is needed to fully understand their biological implications .
Several methods exist for synthesizing 2-phenylcyclohexanol:
- Direct Addition: A common method involves the addition of phenylmagnesium bromide to cyclohexene oxide, yielding racemic 2-phenylcyclohexanol .
- Asymmetric Synthesis: Enantiomerically pure forms can be obtained through asymmetric syntheses such as:
- Resolution Techniques: Diastereomeric salt formation and enzymatic hydrolysis are also employed to separate the enantiomers effectively .
2-Phenylcyclohexanol is primarily utilized as a chiral auxiliary in organic synthesis. Its ability to facilitate the production of enantiomerically pure compounds makes it valuable in the pharmaceutical industry. Additionally, it serves as a precursor for various chemical syntheses and can be used in the development of fragrances and flavoring agents due to its pleasant odor profile .
Interaction studies involving 2-phenylcyclohexanol focus on its role in asymmetric synthesis and its interactions with various reagents and catalysts. Research has shown that its enantiomers can influence reaction pathways differently, affecting yield and selectivity in synthetic processes. These studies are crucial for optimizing reaction conditions in the synthesis of complex molecules .
Several compounds share structural similarities with 2-phenylcyclohexanol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Phenylcyclohexene | Cyclohexene with a phenyl group | Used as a precursor for synthesizing cycloalkanols |
| 8-Phenylmenthol | Menthol derivative with a phenyl group | Exhibits different biological activities |
| 1,2-Cyclohexanediol | Dihydroxy derivative of cyclohexane | Important for studying stereochemical properties |
| Cyclohexanol | Simple cycloalkanol | Lacks the phenyl substitution, affecting reactivity |
The uniqueness of 2-phenylcyclohexanol lies in its specific stereochemistry and ability to act as an effective chiral auxiliary, which distinguishes it from other similar compounds .
Purity
XLogP3
Exact Mass
Boiling Point
Appearance
Storage
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant
Other CAS
1444-64-0








